molecular formula C26H23ClN4O2S B11972417 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

Cat. No.: B11972417
M. Wt: 491.0 g/mol
InChI Key: KCLOUHPONPBGQP-CXTXFIMHSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 2-methoxybenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thioether moieties.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and thioether groups.

    Reduction: Reduced forms of the imine linkage.

    Substitution: Substituted derivatives at the chlorobenzyl position.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological macromolecules such as DNA and proteins. The benzimidazole core can intercalate into DNA, disrupting its function and leading to cell death. The thioether and hydrazide moieties can form covalent bonds with proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-(2-chlorobenzyl)-1H-benzimidazole: A simpler derivative with similar biological properties.

    N’-[(E)-2-(2-methoxyphenyl)ethylidene]acetohydrazide: A related compound with a different substitution pattern.

Uniqueness

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide is unique due to its combination of benzimidazole, thioether, and hydrazide functionalities, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H23ClN4O2S/c1-33-24-15-7-3-9-19(24)11-8-16-28-30-25(32)18-34-26-29-22-13-5-6-14-23(22)31(26)17-20-10-2-4-12-21(20)27/h2-16H,17-18H2,1H3,(H,30,32)/b11-8+,28-16+

InChI Key

KCLOUHPONPBGQP-CXTXFIMHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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